1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fused heterocyclic system, combining imidazo[1,2-a]pyridine and pyrazole moieties, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of 6-fluoroimidazo[1,2-a]pyridine with pyrazole-3-carboxylic acid under controlled conditions. The reaction may require catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can serve as a probe for investigating biological pathways and interactions.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This can result in changes in cellular processes, making it a valuable tool for studying and potentially treating various conditions .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride
- (3-Fluoroimidazo[1,2-a]pyridin-2-yl)-phosphonates
- 2,6-Bis(imidazo[1,2-a]pyridin-2-yl)pyridine
Uniqueness
1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid stands out due to its specific combination of imidazo[1,2-a]pyridine and pyrazole rings, which imparts unique chemical properties and reactivity. This makes it particularly valuable for applications requiring precise molecular interactions and modifications .
Properties
Molecular Formula |
C12H9FN4O2 |
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Molecular Weight |
260.22 g/mol |
IUPAC Name |
1-[(6-fluoroimidazo[1,2-a]pyridin-2-yl)methyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H9FN4O2/c13-8-1-2-11-14-9(6-16(11)5-8)7-17-4-3-10(15-17)12(18)19/h1-6H,7H2,(H,18,19) |
InChI Key |
DZZMCQFDGHHYMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1F)CN3C=CC(=N3)C(=O)O |
Origin of Product |
United States |
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